3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid
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Overview
Description
3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C10H14BClO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the phenyl ring of the compound) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of this group with an electrophilic organic compound .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . These could potentially affect a wide range of biochemical pathways, depending on the specific compounds synthesized.
Pharmacokinetics
As a boronic acid, it is likely to have good stability and reactivity, making it suitable for use in chemical reactions .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide variety of organic compounds, potentially with various biological activities.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst (typically palladium), the pH of the reaction environment, and the presence of a base . The compound is generally stable and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-isopropoxy-5-methoxyphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Scientific Research Applications
3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Chlorophenylboronic acid
- 4-Isopropoxyphenylboronic acid
Comparison: 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid is unique due to the presence of both chloro and isopropoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 3-Methoxyphenylboronic acid, it has an additional chloro group that can participate in further substitution reactions. Compared to 4-Chlorophenylboronic acid, it has an isopropoxy group that can affect its solubility and steric properties .
Properties
IUPAC Name |
(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6,13-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELOJNIOEOCUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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